![molecular formula C10H21N3 B2681125 1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane CAS No. 2567496-86-8](/img/structure/B2681125.png)
1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane” is a chemical compound with the molecular formula C10H21N3 . It is a derivative of the spiro compound class .
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives, including “1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane”, has been reported in various studies . These compounds are synthesized starting from the 1,7-dioxaspiro[5.5]-undecane moiety of Oligomycin A .
Molecular Structure Analysis
The molecular structure of “1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane” includes a spiro[5.5]undecane core, which is a type of spiro compound that exhibits intriguing conformational and configurational aspects . The chirality of these compounds is due to the helicity of the spirane skeleton .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be found in various chemical databases .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Thermodynamics The study of derivatives of 1,5-dioxaspiro[5.5]undecane, such as the benzimidazole coupled derivative, has provided insights into their crystal structure and thermodynamic properties. The research on these compounds, involving quantum chemical computations and thermodynamic studies, highlights their potential in various scientific applications, including material science and chemistry. This research offers a foundation for understanding the structural and energetic characteristics of similar spiro compounds (Zeng, Wang, & Zhang, 2021).
Catalyst-Free Synthesis The catalyst-free synthesis of nitrogen-containing spiro heterocycles showcases an innovative approach to generating these compounds efficiently. Such methodologies not only streamline the synthesis process but also open up avenues for the development of new materials and pharmaceuticals, underlining the versatility of spiro compounds in synthetic chemistry (Aggarwal, Vij, & Khurana, 2014).
Biological Evaluation Research on silaazaspiro[5.5]undecanes has touched upon their cytotoxic action against human cancer cells, indicating the potential of spiro compounds in medical research, particularly in the development of new anticancer agents. This demonstrates the relevance of these compounds beyond chemistry, extending into biomedical applications (Rice, Sheth, & Wheeler, 1973).
Photophysical Studies and Solvatochromic Analysis The study of diazaspiro[5.5]undecane derivatives has contributed to our understanding of their photophysical behavior and solvatochromism. Such research is crucial in the development of materials with specific optical properties, potentially useful in sensing, imaging, and light-emitting devices (Aggarwal & Khurana, 2015).
Synthesis of Spiroacetal Components Investigations into the synthesis of spiroacetal components in rove beetles and their stereochemistry have implications for understanding natural product synthesis and pheromone signaling. Such research can inform the development of bio-inspired materials and strategies for pest control (Zhang, Fletcher, Dettner, Francke, & Kitching, 1999).
Crosslinking Copolymerization The copolymerization of cyclic ketenacetals, including derivatives of spiro[5.5]undecane, has been explored for creating materials with low shrinkage in volume. This research has significant implications for material science, offering a method to produce polymers with tailored properties for various applications (Schulze & Klemm, 1995).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-dimethyl-1,4,8-triazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-7-13(2)10(9-12)4-3-5-11-8-10/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXTXRLWHCWKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCNC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2681043.png)
![(E)-3-(2-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2681044.png)
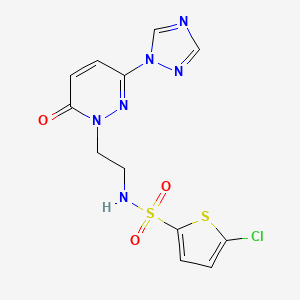
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2681048.png)
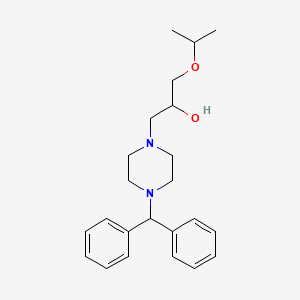
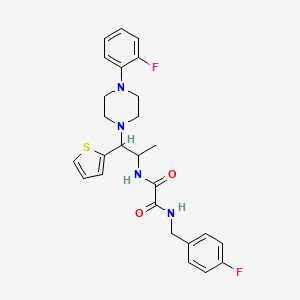
![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)
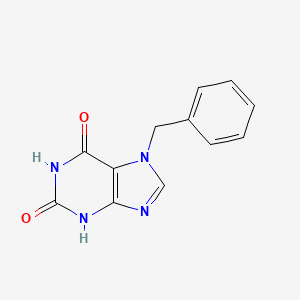
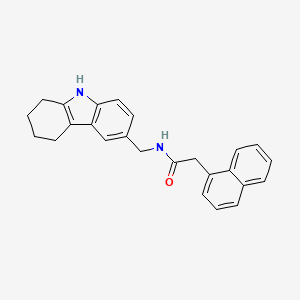

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
![4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol](/img/structure/B2681061.png)
